2-hydroxy-3,5-dinitrobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
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Overview
Description
2-hydroxy-3,5-dinitrobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone, also known as DNBAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNBAH is a derivative of 1,2,4-triazole, a heterocyclic organic compound that has a wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-hydroxy-3,5-dinitrobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has been shown to reduce the levels of ROS in cells, which can lead to a decrease in inflammation and oxidative stress. Additionally, this compound has been shown to activate antioxidant enzymes, such as superoxide dismutase and catalase, which can help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases, such as arthritis and diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-hydroxy-3,5-dinitrobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to handle and work with compared to other compounds that may have higher toxicity or lower solubility. Additionally, this compound has been extensively studied, and its properties and effects are well-characterized. However, one limitation of using this compound is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are many potential future directions for the study of 2-hydroxy-3,5-dinitrobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone. One area of interest is the development of new drugs based on the structure of this compound, which could have improved efficacy and reduced side effects compared to existing drugs. Additionally, the use of this compound as a building block for the synthesis of novel materials with unique properties is an area of active research. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Synthesis Methods
The synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone involves the reaction of 2-hydroxy-3,5-dinitrobenzaldehyde with 4-amino-4H-1,2,4-triazole hydrazide in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then converted to this compound by further reaction with the hydrazide.
Scientific Research Applications
2-hydroxy-3,5-dinitrobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In environmental science, this compound has been studied as a potential pollutant and its degradation products have been analyzed to determine their environmental impact.
properties
IUPAC Name |
2-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-4,6-dinitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N8O5/c10-15-4-12-14-9(15)13-11-3-5-1-6(16(19)20)2-7(8(5)18)17(21)22/h1-4,18H,10H2,(H,13,14)/b11-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMSFWTXGAGVRF-QDEBKDIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC2=NN=CN2N)O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC2=NN=CN2N)O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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